molecular formula C25H28N2O5S B14146692 (Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone CAS No. 55301-76-3

(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone

Cat. No.: B14146692
CAS No.: 55301-76-3
M. Wt: 468.6 g/mol
InChI Key: ZGSVWLFDZAHUNW-BTJKTKAUSA-N
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Description

(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepin-3-yl]ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a piperazine ring, a benzothiepin moiety, and a butenedioic acid group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepin-3-yl]ethanone typically involves multiple steps, including the formation of the benzothiepin core, the introduction of the piperazine ring, and the attachment of the butenedioic acid group. Common synthetic routes may involve:

    Formation of Benzothiepin Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Introduction of Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Attachment of Butenedioic Acid Group: This step may involve esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the benzothiepin moiety.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiepin and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a potential candidate for binding studies with proteins and nucleic acids.

Medicine

In medicine, (Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepin-3-yl]ethanone may have potential therapeutic applications. Its ability to interact with biological targets could make it useful in drug discovery and development.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepin-3-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepin-3-yl]ethanone shares structural similarities with other compounds containing piperazine and benzothiepin moieties.
  • Other Piperazine Derivatives : Compounds like 1-(4-methylpiperazin-1-yl)ethanone.
  • Other Benzothiepin Derivatives : Compounds like 5,6-dihydrobenzobbenzothiepin-3-yl derivatives.

Uniqueness

The uniqueness of (Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepin-3-yl]ethanone lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

55301-76-3

Molecular Formula

C25H28N2O5S

Molecular Weight

468.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone

InChI

InChI=1S/C21H24N2OS.C4H4O4/c1-15(24)16-7-8-21-18(13-16)19(23-11-9-22(2)10-12-23)14-17-5-3-4-6-20(17)25-21;5-3(6)1-2-4(7)8/h3-8,13,19H,9-12,14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

ZGSVWLFDZAHUNW-BTJKTKAUSA-N

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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